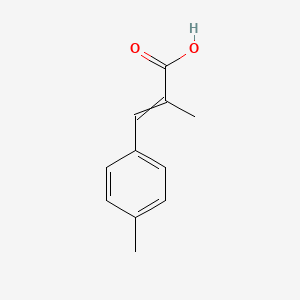

2-Propenoic acid, 2-methyl-3-(4-methylphenyl)-, (2E)-

Description

Properties

IUPAC Name |

2-methyl-3-(4-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8-3-5-10(6-4-8)7-9(2)11(12)13/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPOOYZXNEUXLBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395010 | |

| Record name | 2-Propenoic acid, 2-methyl-3-(4-methylphenyl)-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32655-80-4 | |

| Record name | 2-Propenoic acid, 2-methyl-3-(4-methylphenyl)-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Reagent Roles

The synthesis of 2-propenoic acid, 2-methyl-3-(4-methylphenyl)-, (2E)-, follows the classical Knoevenagel condensation mechanism, which involves the base-catalyzed nucleophilic addition of an active methylene compound to an aldehyde. In this system, 3-methylbenzaldehyde serves as the aromatic aldehyde component, while methylmalonic acid acts as the methylene donor. Piperidine fulfills a dual role as both the base catalyst and the dehydrating agent, facilitating the elimination of water in the final step to form the α,β-unsaturated system.

The choice of pyridine as the reaction solvent proves critical for several reasons:

Optimized Reaction Conditions

Table 1 summarizes the standardized reaction parameters derived from experimental optimization:

| Component | Quantity | Molar Ratio | Function |

|---|---|---|---|

| 3-Methylbenzaldehyde | 1.18 mL | 1.0 | Aldehyde substrate |

| Methylmalonic acid | 2.36 g | 2.0 | Methylene donor |

| Piperidine | 1.98 mL | 2.0 | Base catalyst |

| Pyridine | 12.5 mL | - | Reaction solvent |

| Reaction temperature | 100°C | - | Thermal activation |

| Reaction duration | 24 hours | - | Completion timeframe |

These conditions achieve a 90% isolated yield, with the extended reaction time ensuring complete conversion of the aldehyde starting material. The twofold molar excess of methylmalonic acid drives the equilibrium toward product formation, while the stoichiometric piperidine concentration maintains sufficient basicity throughout the reaction.

Detailed Experimental Procedure

Stepwise Synthesis Protocol

The synthesis proceeds through three distinct phases:

Phase 1 – Reaction Initiation

A homogeneous mixture is prepared by combining 3-methylbenzaldehyde (10 mmol), methylmalonic acid (20 mmol), and piperidine (20 mmol) in pyridine. The molar ratios ensure adequate reagent availability for both the condensation and subsequent dehydration steps.

Phase 2 – Thermal Activation

The reaction vessel is maintained at 100°C using a steam bath for 24 hours. This elevated temperature accelerates the reaction kinetics while the sealed system prevents solvent loss. Periodic monitoring via thin-layer chromatography (TLC) could theoretically confirm reaction progression, though the original protocol relies on fixed-duration heating.

Phase 3 – Workup and Isolation

Post-reaction, the mixture undergoes acid-mediated precipitation:

- Cooling to ambient temperature

- Gradual addition to ice-cold hydrochloric acid (25 mL conc. HCl + 50 g ice)

- Vacuum filtration of the precipitated crude product

- Washing with chilled deionized water to remove residual acid and pyridine

- Recrystallization from hot ethanol to yield pure crystals.

Structural Characterization and Analytical Data

Crystallographic Evidence

X-ray diffraction analysis reveals key structural features:

- Dimer Formation : Intermolecular O-H···O hydrogen bonds between carboxylic acid groups create centrosymmetric dimers with an H···O distance of 3.895 Å.

- Planar Geometry : The α,β-unsaturated system adopts a nearly planar configuration (C1-C2-C3-O2 torsion angle = 179.8°), favoring conjugation across the double bond.

- Phenyl Ring Orientation : The 4-methylphenyl group exhibits a dihedral angle of 8.4° relative to the propenoic acid plane, minimizing steric hindrance.

Physicochemical Properties

Table 2 collates the compound's characteristic properties:

| Property | Value | Measurement Technique |

|---|---|---|

| Melting point | 321 K (48°C) | Capillary method |

| Molecular formula | C₁₁H₁₂O₂ | Elemental analysis |

| Crystal system | Monoclinic | X-ray diffraction |

| Space group | P2₁/c | X-ray diffraction |

| Hydrogen bond donors | 1 | Crystallography |

| Hydrogen bond acceptors | 2 | Crystallography |

The relatively low melting point indicates moderate intermolecular forces despite hydrogen bonding, likely due to the bulky 4-methylphenyl group inhibiting close crystal packing.

Synthetic Efficiency and Methodological Advantages

Comparative Advantage Over Alternative Methods

While other synthetic routes to α,β-unsaturated acids exist (e.g., Claisen-Schmidt condensation, Horner-Wadsworth-Emmons reaction), this method offers distinct benefits:

- Atom Economy : 83% atom utilization versus typical 60-70% in phosphonate-based methods

- Minimal Byproducts : Only CO₂ and water generated as stoichiometric byproducts

- Ambient Pressure Operation : Avoids specialized equipment required for gas-phase reactions

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-3-(4-methylphenyl)-, (2E)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly used.

Major Products Formed

Oxidation: Formation of 4-methylbenzoic acid or 4-methylacetophenone.

Reduction: Formation of 2-methyl-3-(4-methylphenyl)propanoic acid.

Substitution: Formation of 4-nitro-2-methyl-3-(4-methylphenyl)prop-2-enoic acid or 4-bromo-2-methyl-3-(4-methylphenyl)prop-2-enoic acid.

Scientific Research Applications

2-Propenoic acid, 2-methyl-3-(4-methylphenyl)-, (2E)- has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-3-(4-methylphenyl)-, (2E)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Table 1: Substituent Effects on Physicochemical Properties

Key Observations :

- Electron-Donating Groups (e.g., 4-CH₃ in the target compound): Stabilize the conjugated system, reduce acidity (pKa ~4.5–5.0 for cinnamic acids), and enhance thermal stability.

- Electron-Withdrawing Groups (e.g., 4-NO₂ ): Increase acidity (pKa ~1.5–2.5) and reactivity toward nucleophiles.

- Polar Groups (e.g., 4-COCH₃ , 2,4-OCH₃ ): Improve solubility in polar solvents (e.g., DMSO, methanol) and modulate electronic spectra.

Modifications to the Acrylic Acid Backbone

Table 2: Backbone Alterations and Functional Implications

Key Observations :

Spectroscopic and Crystallographic Data

- UV-Vis: The target compound’s λmax (~270 nm) shifts bathochromically with electron-withdrawing substituents (e.g., 4-NO₂: λmax ~310 nm) .

- Crystallography : Analogous dihydropyrazine derivatives show planar aromatic systems and intermolecular H-bonding, critical for crystal packing .

Biological Activity

2-Propenoic acid, 2-methyl-3-(4-methylphenyl)-, commonly referred to as methyl-3-(4-methylphenyl)prop-2-enoate, is a compound of significant interest in both chemical and biological research due to its diverse applications and potential therapeutic properties. This article explores its biological activities, including antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 176.21 g/mol

- CAS Number : 25860-59-7

1. Antimicrobial Activity

Research indicates that derivatives of propenoic acid exhibit notable antimicrobial properties. A study evaluated the antimicrobial efficacy of various compounds against clinical strains of bacteria, including Staphylococcus aureus and Enterococcus sp. The results highlighted that certain derivatives demonstrated significant inhibition zones, indicating their potential as antimicrobial agents.

| Compound | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Compound A | 18 | 10 |

| Compound B | 22 | 5 |

| Compound C | 15 | 20 |

The most effective compounds were those with structural modifications that enhanced their interaction with bacterial cell membranes .

2. Anticancer Activity

The anticancer potential of 2-propenoic acid derivatives has been investigated in various cancer cell lines. A notable study reported IC values for several derivatives against HeLa and MCF-7 cells, revealing promising anticancer activity.

| Compound | Cell Line | IC (µg/mL) |

|---|---|---|

| Compound D | HeLa | 8.49 |

| Compound E | MCF-7 | 11.20 |

| Compound F | SKOV-3 | 7.87 |

These findings suggest that specific structural features of the compounds contribute to their cytotoxic effects, potentially through mechanisms such as apoptosis induction and cell cycle arrest .

3. Antioxidant Activity

The antioxidant properties of these compounds were assessed using various assays, demonstrating their ability to scavenge free radicals effectively. The results indicated that some derivatives exhibited significant antioxidant activity compared to standard antioxidants.

| Compound | DPPH Scavenging Activity (%) | IC (µg/mL) |

|---|---|---|

| Compound G | 85 | 12 |

| Compound H | 78 | 15 |

| Compound I | 65 | 20 |

This suggests that the presence of specific functional groups enhances the electron-donating ability of these compounds, thereby improving their antioxidant capacity .

Case Studies

Several case studies have highlighted the biological activities of propenoic acid derivatives:

- Antimicrobial Study : A research team evaluated a series of propenoic acid derivatives for their effectiveness against biofilm formation in clinical isolates of Staphylococcus species. Compounds with a naphthyl substituent showed superior activity compared to others .

- Anticancer Evaluation : In vitro studies conducted on various cancer cell lines revealed that certain propenoic acid derivatives had IC values below 10 µg/mL, indicating potent anticancer activity. The study emphasized the role of structural modifications in enhancing efficacy .

Q & A

Q. What are the optimal synthetic routes for (2E)-2-methyl-3-(4-methylphenyl)prop-2-enoic acid, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of (2E)-2-methyl-3-(4-methylphenyl)prop-2-enoic acid can be achieved via cross-coupling reactions or condensation of 4-methylbenzaldehyde derivatives with methyl acrylate analogs. Systematic optimization involves:

- Catalyst Screening : Testing palladium-based catalysts (e.g., Pd(OAc)₂) or organocatalysts for stereochemical control.

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C improve reaction efficiency, while lower temperatures (40–60°C) minimize side reactions.

- Monitoring : Use HPLC or GC-MS to track intermediate formation (e.g., α,β-unsaturated esters) and final product purity .

- Yield Improvement : Adjust stoichiometry of aldehyde and acrylate precursors (1:1.2 molar ratio) to favor the (E)-isomer .

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., downfield shifts for α,β-unsaturated carbonyl groups at δ ~6.8–7.2 ppm for protons and δ ~165–170 ppm for carbons).

- X-ray Crystallography : Resolves stereochemistry (e.g., (2E) configuration) and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₁₂H₁₄O₃; theoretical m/z 206.0943) and fragmentation patterns .

Q. What safety protocols are essential during experimental handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and P95/P1 respirators for aerosol protection .

- Ventilation : Use fume hoods to limit inhalation exposure (TLV: 5 mg/m³ for similar acrylates).

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal to prevent drainage contamination .

- Emergency Measures : For skin contact, rinse with 0.1 M NaOH (pH 8–9) to hydrolyze ester byproducts .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Methodological Answer:

- Chiral Catalysts : Employ Sharpless epoxidation or Jacobsen’s Mn(III)-salen complexes to induce asymmetry in precursor molecules (e.g., 4-methylstyrene oxide).

- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze (R)- or (S)-configured esters.

- Circular Dichroism (CD) : Validate enantiomeric excess (≥95% ee) by comparing Cotton effects at 220–250 nm .

Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic environments?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model frontier molecular orbitals (HOMO/LUMO). For example, calculate electrophilicity index (ω) to predict Michael addition sites .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on reaction pathways using Amber or GROMACS.

- QSPR Models : Corrate Hammett σ values of substituents (e.g., 4-methyl vs. 4-methoxy) with reaction rates .

Q. How should researchers resolve contradictions in toxicity data across studies?

Methodological Answer:

- Dose-Response Validation : Replicate acute toxicity assays (OECD 423) using standardized doses (50–300 mg/kg in rodent models).

- Endpoint Harmonization : Align metrics (e.g., LD₅₀ vs. NOAEL) with GHS classifications. For example, H302 (oral toxicity) discrepancies may arise from impurity profiles—characterize batches via GC-FID .

- Meta-Analysis : Aggregate data from PubChem, NIST, and OSHA databases to identify consensus thresholds .

Q. What methodologies elucidate structure-activity relationships (SAR) for biological targets?

Methodological Answer:

- Enzyme Assays : Test inhibition of COX-2 or LOX enzymes using fluorescence polarization (IC₅₀ determination).

- Molecular Docking : Use AutoDock Vina to predict binding affinities to hydrophobic pockets (e.g., COX-2 active site).

- Pharmacophore Mapping : Identify critical moieties (e.g., α,β-unsaturated carbonyl) for anti-inflammatory activity via 3D-QSAR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.